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Compound of Interest

Compound Name: 2-(Nitrosomethyl)oxirane

Cat. No.: B15158998 Get Quote

Disclaimer: Direct experimental data on the reactivity of 2-(nitrosomethyl)oxirane is not

readily available in the current scientific literature. This guide provides a predictive overview

based on the well-established chemical principles of epoxide reactivity, drawing parallels with

structurally similar substituted oxiranes. The information herein is intended for researchers,

scientists, and drug development professionals as a theoretical framework for potential

synthetic applications and further investigation.

Introduction
Epoxides, or oxiranes, are three-membered cyclic ethers that serve as versatile synthetic

intermediates due to the inherent ring strain of the oxirane moiety, which makes them

susceptible to ring-opening reactions with a wide array of nucleophiles.[1][2] The substitution

pattern on the oxirane ring significantly influences the regioselectivity and stereoselectivity of

these reactions.[3][4] This guide focuses on the predicted reactivity of 2-
(nitrosomethyl)oxirane, a molecule featuring both a reactive epoxide ring and a nitrosomethyl

substituent. The electronic and steric effects of the nitrosomethyl group are expected to play a

crucial role in directing the outcome of nucleophilic attack.

Predicted Reactivity and Regioselectivity
The ring-opening of epoxides can be catalyzed by either acid or base, and the regiochemical

outcome is highly dependent on the reaction conditions.[4][5]
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2.1. Base-Catalyzed/Nucleophilic Conditions

Under basic or neutral conditions, the ring-opening of epoxides proceeds via a direct SN2

mechanism.[6][7] In this scenario, the nucleophile will preferentially attack the less sterically

hindered carbon atom of the epoxide. For 2-(nitrosomethyl)oxirane, the C3 carbon (the

carbon of the methyl group is C1, the adjacent oxirane carbon is C2, and the terminal oxirane

carbon is C3) is less substituted than the C2 carbon, which is attached to the nitrosomethyl

group. Therefore, nucleophilic attack is predicted to occur predominantly at the C3 position.

The nitrosomethyl group is electron-withdrawing, which could potentially increase the

electrophilicity of the adjacent C2 carbon. However, in an SN2 reaction, steric hindrance is

generally the dominant factor in determining the site of attack on an epoxide.[8]

2.2. Acid-Catalyzed Conditions

In the presence of an acid, the epoxide oxygen is first protonated, forming a more reactive

oxonium ion.[5][9] The subsequent nucleophilic attack exhibits a mechanism with

characteristics of both SN1 and SN2 reactions.[8] There is a buildup of partial positive charge

on the epoxide carbons, and the more stable carbocation is favored. The C2 carbon, being

secondary and adjacent to an electron-withdrawing group, might be slightly destabilized.

However, if the nitrosomethyl group can participate in some form of resonance stabilization of a

partial positive charge, or if the transition state has significant SN1 character, attack at the more

substituted C2 carbon could be favored.[10]

Given the electron-withdrawing nature of the nitroso group, it is more likely to destabilize a

neighboring carbocation. Therefore, even under acidic conditions, attack at the less substituted

C3 position might still be the major pathway, although a mixture of regioisomers could be

expected.[8]

Reactions with Specific Nucleophiles
3.1. Reaction with Amines (Aminolysis)

The reaction of epoxides with amines is a common method for the synthesis of β-amino

alcohols. This reaction typically proceeds under neutral or base-catalyzed conditions and

follows an SN2 pathway, with the amine attacking the less hindered carbon.[7]
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Predicted Outcome: Primary and secondary amines are expected to react with 2-
(nitrosomethyl)oxirane at the C3 position to yield the corresponding 1-amino-3-

(nitrosomethyl)propan-2-ol derivatives.

Table 1: Predicted Products from the Reaction of 2-(Nitrosomethyl)oxirane with Various

Amines

Nucleophile (Amine) Predicted Major Product

Ammonia (NH₃) 1-Amino-3-(nitrosomethyl)propan-2-ol

Methylamine (CH₃NH₂) 1-(Methylamino)-3-(nitrosomethyl)propan-2-ol

Diethylamine ((C₂H₅)₂NH) 1-(Diethylamino)-3-(nitrosomethyl)propan-2-ol

Aniline (C₆H₅NH₂) 1-(Phenylamino)-3-(nitrosomethyl)propan-2-ol

3.2. Reaction with Thiols (Thiolysis)

Thiols are potent nucleophiles and readily open epoxide rings, usually under basic conditions,

to form β-hydroxy sulfides.[11][12][13] Similar to amines, the reaction is expected to follow an

SN2 mechanism.

Predicted Outcome: Thiols are predicted to attack the C3 carbon of 2-(nitrosomethyl)oxirane
to afford 1-(alkylthio)-3-(nitrosomethyl)propan-2-ol or 1-(arylthio)-3-(nitrosomethyl)propan-2-ol.

Table 2: Predicted Products from the Reaction of 2-(Nitrosomethyl)oxirane with Various

Thiols

Nucleophile (Thiol) Predicted Major Product

Methanethiol (CH₃SH) 1-(Methylthio)-3-(nitrosomethyl)propan-2-ol

Ethanethiol (C₂H₅SH) 1-(Ethylthio)-3-(nitrosomethyl)propan-2-ol

Thiophenol (C₆H₅SH) 1-(Phenylthio)-3-(nitrosomethyl)propan-2-ol

3.3. Reaction with Alcohols and Water (Alcoholysis/Hydrolysis)
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The reaction of epoxides with alcohols or water generally requires acid catalysis to proceed at

a reasonable rate, as these are weaker nucleophiles.[14][15] As discussed, the regioselectivity

under acidic conditions can be complex. However, for a primary/secondary substituted epoxide,

attack at the primary carbon is often favored.[8]

Predicted Outcome: In the presence of an acid catalyst, alcohols and water are predicted to

react with 2-(nitrosomethyl)oxirane, likely with a preference for attack at the C3 position,

yielding 1-alkoxy-3-(nitrosomethyl)propan-2-ols or 3-(nitrosomethyl)propane-1,2-diol,

respectively.

Table 3: Predicted Products from the Acid-Catalyzed Reaction of 2-(Nitrosomethyl)oxirane
with Alcohols and Water

Nucleophile Predicted Major Product

Water (H₂O) 3-(Nitrosomethyl)propane-1,2-diol

Methanol (CH₃OH) 1-Methoxy-3-(nitrosomethyl)propan-2-ol

Ethanol (C₂H₅OH) 1-Ethoxy-3-(nitrosomethyl)propan-2-ol

Experimental Protocols (Generic)
The following are generic experimental protocols for the ring-opening of epoxides. These

should be adapted and optimized for the specific case of 2-(nitrosomethyl)oxirane. Caution:

Nitrosamines are often carcinogenic; appropriate safety precautions must be taken.

4.1. General Procedure for Aminolysis (Base-Catalyzed)

To a solution of 2-(nitrosomethyl)oxirane (1.0 eq) in a suitable solvent (e.g., ethanol,

methanol, or THF) is added the amine (1.0-1.2 eq).

The reaction mixture is stirred at room temperature or heated to reflux, and the progress is

monitored by TLC or GC-MS.

Upon completion, the solvent is removed under reduced pressure.
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The crude product is purified by column chromatography on silica gel to afford the desired β-

amino alcohol.

4.2. General Procedure for Thiolysis (Base-Catalyzed)

To a solution of the thiol (1.1 eq) in a suitable solvent (e.g., methanol or ethanol) is added a

base such as sodium hydroxide or sodium methoxide (1.1 eq).

The solution is stirred for 15-30 minutes at room temperature to form the thiolate.

2-(Nitrosomethyl)oxirane (1.0 eq) is added, and the reaction mixture is stirred at room

temperature or gently heated.

The reaction progress is monitored by TLC or GC-MS.

After completion, the reaction is quenched with a saturated aqueous solution of ammonium

chloride, and the product is extracted with an organic solvent (e.g., ethyl acetate).

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and

concentrated under reduced pressure.

The crude product is purified by column chromatography.

4.3. General Procedure for Alcoholysis (Acid-Catalyzed)

To a solution of 2-(nitrosomethyl)oxirane (1.0 eq) in the corresponding alcohol as the

solvent is added a catalytic amount of a strong acid (e.g., H₂SO₄, HCl, or a Lewis acid like

BF₃·OEt₂).

The reaction mixture is stirred at room temperature, and the progress is monitored by TLC or

GC-MS.

Upon completion, the reaction is neutralized with a weak base (e.g., saturated aqueous

sodium bicarbonate solution).

The product is extracted with an organic solvent, and the organic layer is washed with brine,

dried over anhydrous sodium sulfate, and concentrated.
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The crude product is purified by column chromatography.
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Caption: Predicted reaction pathways for 2-(nitrosomethyl)oxirane.
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Caption: General experimental workflow for epoxide ring-opening.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b15158998?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15158998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
While specific experimental data for the reactivity of 2-(nitrosomethyl)oxirane is lacking, a

predictive analysis based on established principles of epoxide chemistry provides a strong

foundation for future research. Under basic or neutral conditions with strong nucleophiles such

as amines and thiols, regioselective attack at the less sterically hindered C3 position is

anticipated to be the dominant pathway, proceeding via an SN2 mechanism. Under acid-

catalyzed conditions with weaker nucleophiles like alcohols and water, the regioselectivity is

less certain, though attack at the C3 position is still predicted to be favored due to the

electronic properties of the nitrosomethyl substituent. The provided generic protocols and

predictive models serve as a valuable starting point for the practical investigation of this

potentially useful, yet uncharacterized, synthetic building block. Experimental verification is

essential to confirm these predictions and to fully elucidate the reactivity profile of 2-
(nitrosomethyl)oxirane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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